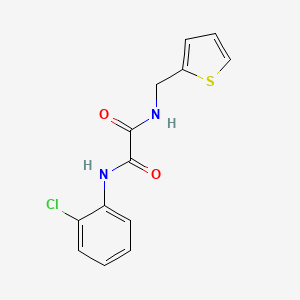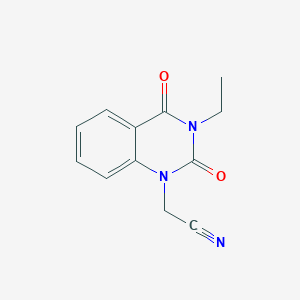![molecular formula C17H18ClNO6S B4853492 ethyl (4-{[(3-chloro-4-methoxyphenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B4853492.png)
ethyl (4-{[(3-chloro-4-methoxyphenyl)amino]sulfonyl}phenoxy)acetate
Descripción general
Descripción
This compound is likely an organic compound containing a sulfonyl group attached to a phenyl ring, which is further substituted with a methoxy group and an amino group. The other phenyl ring is attached through an ether linkage to an acetate group. This kind of structure is common in many organic compounds, including dyes, pharmaceuticals, and herbicides .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the sulfonyl group, the introduction of the methoxy and amino substituents, and the formation of the ether and acetate linkages. The exact synthesis would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl, methoxy, amino, ether, and acetate groups would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The sulfonyl, methoxy, amino, ether, and acetate groups could all potentially participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .Aplicaciones Científicas De Investigación
Anti-Cancer Agents
Ethyl (4-{[(3-chloro-4-methoxyphenyl)amino]sulfonyl}phenoxy)acetate has shown promise as an anti-cancer agent. In particular, derivatives of this compound have exhibited potent activity against various cancer cell lines. Researchers have identified compounds that inhibit cancer cell growth, making them potential candidates for chemotherapy .
Chiral Pharmaceutical Intermediates
Chiral compounds play a crucial role in drug development. Ethyl (4-{[(3-chloro-4-methoxyphenyl)amino]sulfonyl}phenoxy)acetate can serve as a precursor for enantiopure intermediates used in the synthesis of chiral drugs. For instance, it contributes to the production of cholesterol-lowering 3-hydroxy-3-methyl-glutaryl CoA (HMG-CoA) reductase inhibitors (statins) .
Anticholesterol Drugs
During the past decade, synthetic chiral reagents (SCRs) have been employed for the efficient biosynthesis of chiral pharmaceutical intermediates. Ethyl (4-{[(3-chloro-4-methoxyphenyl)amino]sulfonyl}phenoxy)acetate falls into this category and has applications in anticholesterol drug synthesis .
Erectile Dysfunction Treatment
Phosphodiesterase 5 inhibitors (PDE-5i) are commonly used for treating erectile dysfunction (ED). Ethyl (4-{[(3-chloro-4-methoxyphenyl)amino]sulfonyl}phenoxy)acetate derivatives, such as avanafil, belong to this class. Avanafil has shown efficacy in managing ED .
Thiophene-Based Compounds
Thiophenes are versatile building blocks in medicinal chemistry. Researchers have synthesized thiophene derivatives by coupling ethyl (4-{[(3-chloro-4-methoxyphenyl)amino]sulfonyl}phenoxy)acetate with other moieties. These compounds exhibit diverse pharmacological properties and may find applications in various therapeutic areas .
Mecanismo De Acción
Target of Action
Similar compounds have been used in the manufacture of dyes, pharmaceuticals, and herbicides , suggesting that its targets could be enzymes or receptors involved in these processes.
Biochemical Pathways
Given its structural similarity to other compounds used in the manufacture of dyes, pharmaceuticals, and herbicides , it’s possible that it could affect pathways related to these processes.
Pharmacokinetics
The compound’s molecular weight (256685 Da ) and structure suggest that it could be absorbed and distributed in the body. Its metabolism and excretion would likely involve enzymatic processes and renal clearance, respectively.
Result of Action
Based on its use in the manufacture of dyes, pharmaceuticals, and herbicides , it’s possible that it could have effects on cellular processes related to these applications.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of ethyl (4-{[(3-chloro-4-methoxyphenyl)amino]sulfonyl}phenoxy)acetate . For example, its stability could be affected by exposure to light or heat, while its efficacy could be influenced by the presence of other compounds in the environment.
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 2-[4-[(3-chloro-4-methoxyphenyl)sulfamoyl]phenoxy]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO6S/c1-3-24-17(20)11-25-13-5-7-14(8-6-13)26(21,22)19-12-4-9-16(23-2)15(18)10-12/h4-10,19H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVUJAXRQJHBOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[4-[(3-chloro-4-methoxyphenyl)sulfamoyl]phenoxy]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-ethyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4853409.png)
![N-allyl-2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4853422.png)
![N,N-diallyl-4-[(allylamino)sulfonyl]benzamide](/img/structure/B4853426.png)
![4-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-3-isoxazolyl)benzenesulfonamide](/img/structure/B4853431.png)
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxy-5-methylphenyl)acetamide](/img/structure/B4853441.png)
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2,3-dichlorophenyl)thiourea](/img/structure/B4853449.png)


![1-[(2-fluorobenzyl)sulfonyl]-N-(2-furylmethyl)-4-piperidinecarboxamide](/img/structure/B4853473.png)
![N-methyl-N-{[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B4853480.png)

![1-{5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B4853505.png)
![(4-chlorophenyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B4853508.png)
![N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-4-methylbenzamide](/img/structure/B4853515.png)